3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
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Description
“3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C12H14N2O2S . It is also known as 3-[(1-Ethyl-1H-benzimidazol-2-yl)thio]propanoic acid . The compound has a molecular weight of 250.32 .
Molecular Structure Analysis
The molecular structure of “3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring, and a propanoic acid group . The compound also contains a sulfur atom, which forms a sulfanyl group with the benzimidazole ring .
Physical And Chemical Properties Analysis
“3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid” is a solid compound . The compound is stored at room temperature .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Benzimidazole derivatives, including those similar to 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid, have been studied for their antioxidant capacities. Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, elucidating the reaction pathways underlying the assay's measure of antioxidant capacity. They highlighted the formation of coupling adducts between some antioxidants and ABTS●+, suggesting the specificity of certain antioxidants in these reactions. This research underscores the potential of benzimidazole derivatives in antioxidant applications, although the specificity and relevance of oxidation products require further investigation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Chemical Variability and Complex Formation
The chemical variability and properties of benzimidazole derivatives, including their ability to form complex compounds, have been extensively reviewed. Boča, Jameson, and Linert (2011) summarized the chemistry of compounds containing benzimidazole and their complexes, emphasizing their spectroscopic properties, structures, and biological activities. This comprehensive review identifies potential areas of interest for future research on benzimidazole derivatives, highlighting their importance in developing new therapeutic agents and their role in various biochemical applications (Boča, Jameson, & Linert, 2011).
Therapeutic Potential of Mannich Bases of Benzimidazole Derivatives
The Mannich bases of benzimidazole derivatives exhibit significant medicinal potential. Vasuki et al. (2021) reviewed the importance of these derivatives in medicinal chemistry, noting their diverse pharmacological functions, including antimicrobial, antiviral, and anti-cancer activities. This analysis highlights the role of benzimidazole derivatives in the medical sector, particularly their significance in drug design and the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).
Electrochemical Surface Finishing and Energy Storage
Benzimidazole derivatives also find applications in electrochemical technology and energy storage. Tsuda, Stafford, and Hussey (2017) reviewed the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), highlighting the use of benzimidazole-based RTILs in electroplating and energy storage. This research points to the potential of benzimidazole derivatives in enhancing electrochemical processes and energy storage technologies, underscoring the broad applicability of these compounds beyond biochemistry (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-14-10-6-4-3-5-9(10)13-12(14)17-8-7-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUORIJGQSIMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345030 |
Source
|
Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
CAS RN |
51099-68-4 |
Source
|
Record name | 3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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